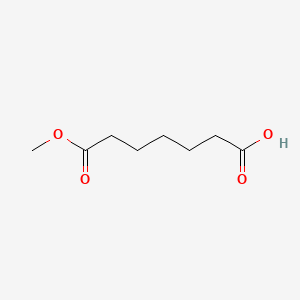

7-Methoxy-7-oxoheptanoic acid

Beschreibung

Contextualization within Carboxylic Acid Derivatives and Fatty Acids

7-Methoxy-7-oxoheptanoic acid holds a distinct position at the intersection of carboxylic acid derivatives and fatty acids. It is formally a monoester of a dicarboxylic acid, specifically pimelic acid (heptanedioic acid). This classification arises because one of the two carboxylic acid groups of pimelic acid is esterified with methanol (B129727), while the other remains a free carboxylic acid. This bifunctional nature—containing both a carboxyl group and a methyl ester group—is central to its chemical utility.

Its seven-carbon backbone places it in the category of medium-chain fatty acids. Fatty acids are carboxylic acids with aliphatic chains, and while this compound has additional functional groups, its core structure aligns with this classification. chemscene.com The presence of the methoxy-oxo group at the terminal position distinguishes it from simple saturated fatty acids and imparts specific chemical properties, including increased polarity and different reactive sites.

Significance in Contemporary Chemical and Biological Research

The significance of this compound in modern research is multifaceted, spanning both chemical synthesis and biological investigation.

In chemistry , it serves as a versatile building block for the synthesis of more complex molecules. a2bchem.com Its two distinct functional ends allow for selective chemical modifications. The free carboxylic acid can be activated for amide bond formation, while the methyl ester provides a different point for chemical reactions. vulcanchem.com A particularly noteworthy application is its use as a component in the synthesis of linkers for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery, and the linker's structure, for which this compound can be a precursor, is critical to their function.

In biology , research has focused on its role in metabolic pathways. smolecule.com Studies have identified it as a metabolite of the amino acid L-leucine and have explored its interactions with enzymes involved in fatty acid metabolism. smolecule.com Its structure allows it to potentially act as a substrate or inhibitor in these pathways, thereby modulating cellular processes related to lipid metabolism and gene expression. smolecule.com Researchers are investigating its potential influence on glucose metabolism, insulin (B600854) sensitivity, and mitochondrial function. smolecule.com

Overview of Research Trajectories

Current and future research involving this compound is progressing along several key trajectories:

Advanced Organic Synthesis: Chemists continue to utilize it as a precursor for creating sophisticated molecular architectures. Its role in the development of PROTACs and other complex bioactive molecules remains an active area of investigation.

Metabolic Studies: Biological research aims to further elucidate its precise role in metabolic regulation. This includes understanding its impact on fatty acid synthesis and oxidation, its connection to metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), and its potential association with neurodegenerative diseases. smolecule.com

Medicinal Chemistry and Drug Development: Stemming from its biological activities, the compound is being explored as a potential starting point or intermediate for the development of new therapeutic agents. smolecule.com Its ability to interact with enzymes and other biological targets makes it an attractive scaffold for drug design.

Industrial Applications: On a broader scale, it is used in the production of specialty chemicals and as an intermediate for various industrial processes. smolecule.com

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 20291-40-1 | C₈H₁₄O₄ |

| Pimelic acid (Heptanedioic acid) | 111-16-0 | C₇H₁₂O₄ |

| Dimethyl pimelate (B1236862) (Dimethyl heptanedioate) | 1732-08-7 | C₉H₁₆O₄ |

| L-leucine | 61-90-5 | C₆H₁₃NO₂ |

| Methanol | 67-56-1 | CH₄O |

| Potassium permanganate (B83412) | 7722-64-7 | KMnO₄ |

| Chromium trioxide | 1333-82-0 | CrO₃ |

| Sodium borohydride (B1222165) | 16940-66-2 | BH₄Na |

| Lithium aluminum hydride | 16853-85-3 | AlH₄Li |

| (2S)-2-amino-7-methoxy-7-oxoheptanoic acid | Not specified in results | C₈H₁₅NO₄ |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLQOHRXBGFZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174166 | |

| Record name | Methyl hydrogen heptane-1,7-dioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-40-1 | |

| Record name | 1-Methyl heptanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20291-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl hydrogen heptane-1,7-dioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen heptane-1,7-dioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen heptane-1,7-dioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

The synthesis of 7-Methoxy-7-oxoheptanoic acid can be achieved through several established routes. These methods primarily involve the manipulation of dicarboxylic acids or their derivatives.

Partial Hydrolysis of Dimethyl Heptanedioate (B1236134)

A principal method for synthesizing this compound is the partial hydrolysis of dimethyl heptanedioate, also known as dimethyl pimelate (B1236862). This process selectively converts one of the two ester groups to a carboxylic acid.

The reaction is typically carried out using potassium hydroxide (B78521) (KOH) dissolved in methanol (B129727). The diester, dimethyl heptanedioate, is treated with a controlled amount of the methanolic KOH solution. The use of an alcoholic solvent like methanol is crucial, and the solubility of KOH in methanol influences the reaction's progress. core.ac.uk Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl group. jkchemical.com This is generally preferred for preparative purposes as it is an irreversible process. jkchemical.com

Optimized conditions for this reaction have been reported to achieve a yield of 44%. These conditions involve the dropwise addition of the reactants at a temperature of 0°C, followed by stirring at room temperature (around 20°C) for 4 hours. The temperature control is a key parameter in maximizing the yield and selectivity of the mono-hydrolysis.

Table 1: Optimized Reaction Conditions for Partial Hydrolysis

| Parameter | Value |

| Reactant | Dimethyl Heptanedioate |

| Reagent | Potassium Hydroxide in Methanol |

| Temperature | 0–20°C |

| Reaction Time | 4 hours |

| Yield | 44% |

Data sourced from Benchchem.

The selective hydrolysis of only one ester group in a diester like dimethyl heptanedioate is a notable aspect of this synthesis. In base-catalyzed hydrolysis, a hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. jkchemical.com Subsequently, the alkoxide ion is eliminated, generating the carboxylic acid, which is then deprotonated by the alkoxide. jkchemical.com The selectivity in the monohydrolysis of symmetric diesters can be challenging, as the reaction can often lead to a mixture of the starting diester, the desired mono-acid, and the diacid. mdpi.com The formation of the mono-anion after the first hydrolysis step can electrostatically repel the incoming hydroxide nucleophile, thus slowing down the second hydrolysis and allowing for the isolation of the monoester.

Esterification and Methoxylation of Pimelic Acid

An alternative synthetic pathway starts from pimelic acid (heptanedioic acid). vulcanchem.com This multi-step process involves esterification followed by other transformations.

The first step in this route is the esterification of pimelic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl pimelate. vulcanchem.comorgsyn.org This reaction, known as Fischer esterification, is an equilibrium process where the carboxylic acid reacts with an alcohol to form an ester and water. masterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by methanol. masterorganicchemistry.com

Subsequent Methoxylation Steps

The introduction of the methoxy (B1213986) group in the synthesis of this compound is a critical step, typically achieved through the esterification of a dicarboxylic acid precursor. The process generally begins with a compound like pimelic acid, which is first converted to its diester, dimethyl pimelate, by reacting it with methanol in the presence of a strong acid catalyst. smolecule.com A subsequent selective hydrolysis of one of the ester groups yields the mono-ester, this compound.

Oxidation Methods for Ketone Introduction

The introduction of the ketone functional group at the 7-position is a key oxidative transformation in the synthesis of this compound. This step converts a methylene (B1212753) group into a carbonyl group, a fundamental change to the carbon backbone of the molecule. Several oxidizing agents are commonly employed for this purpose.

Potassium Permanganate (B83412) Oxidation

Potassium permanganate (KMnO₄) is a powerful and frequently utilized oxidizing agent for introducing the ketone functionality in the synthesis of this compound and its derivatives. smolecule.comvulcanchem.com This reagent is effective in oxidizing a methylene group to a ketone. vulcanchem.com The reaction conditions must be carefully controlled to prevent over-oxidation to a carboxylic acid. smolecule.com The versatility of potassium permanganate makes it a common choice in various synthetic schemes for related oxoheptanoic acid structures.

Chromium Trioxide Oxidation

Chromium trioxide (CrO₃) serves as another effective oxidizing agent for the conversion of a methylene group to a ketone in the synthesis of this compound. Similar to potassium permanganate, chromium-based reagents are strong oxidants capable of performing this transformation. smolecule.com The choice between potassium permanganate and chromium trioxide often depends on the specific substrate, desired selectivity, and reaction scale.

Industrial Production Methods and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound involves significant optimization to ensure efficiency, safety, and cost-effectiveness. The synthetic routes are adapted for larger scales, with a focus on maximizing yield and purity.

Continuous Flow Reactor Applications

Data based on the synthesis of 7-methoxy-1-tetralone, an analogous process. researchgate.net

Optimization of Reaction Parameters for Large-Scale Synthesis

For the large-scale synthesis of this compound, meticulous optimization of reaction parameters is essential to maximize yield and purity. Key parameters that are carefully controlled include temperature, pressure, and the concentration of reagents. For example, in the synthesis of a Boc-protected derivative, temperature control between 0–25°C during the protection step is crucial to minimize the formation of side products. vulcanchem.com The selection of appropriate solvents, such as aqueous ethanol (B145695) for crystallization, is also a critical factor in achieving high purity on an industrial scale. vulcanchem.com

Table 2: Optimized Parameters in Large-Scale Synthesis

| Parameter | Optimized Condition/Value | Purpose |

|---|---|---|

| Temperature | 0–25°C (during specific steps) | Minimize side reactions vulcanchem.com |

| Solvent | e.g., Aqueous ethanol | Facilitate purification/crystallization vulcanchem.com |

| Reagent Conc. | Carefully controlled | Maximize yield and purity |

Advanced Chemical Transformations and Derivatization

This compound serves as a versatile building block in organic synthesis due to its bifunctional nature, containing both a carboxylic acid and a methyl ester separated by a hydrocarbon chain. a2bchem.comchemshuttle.com This structure allows for a variety of advanced chemical transformations and derivatizations, enabling the synthesis of more complex molecules. chemshuttle.com The reactivity of the terminal carboxylic acid group and the potential for reactions along the carbon backbone make it a valuable precursor in medicinal chemistry and materials science. nih.gov

The free carboxylic acid moiety of this compound readily participates in amidation reactions to form amide bonds. a2bchem.com This transformation is fundamental in the synthesis of various compounds, including inhibitors of histone deacetylases (HDACs). In one study, this compound was reacted with an amine intermediate in the presence of a coupling agent to synthesize a target molecule. nih.gov The reaction proceeded efficiently, demonstrating the utility of this compound as a scaffold for introducing a seven-carbon linker. nih.gov

A specific example from the literature details the use of this compound in a carbodiimide-based amidation. nih.gov

Example of an Amidation Reaction

| Reactant 1 | Reactant 2 | Methodology | Product Yield | Reference |

|---|---|---|---|---|

| This compound | Amine Intermediate (11) | Carbodiimide-based coupling | 74% (for resulting compound 20) | nih.gov |

The Mizoroki-Heck reaction, or Heck olefination, is a powerful method for carbon-carbon bond formation, typically between an unsaturated halide and an alkene. While direct Heck olefination of this compound is not prominently documented, the reaction is employed in synthetic sequences that feature related structures. nih.govuio.no For instance, in the synthesis of certain HDAC inhibitors, Heck olefination was utilized to create α,β-unsaturated esters, which were key intermediates. nih.gov Following this C-C bond coupling, subsequent steps such as ester hydrolysis and amidation led to the final complex products. nih.gov This indicates the relevance of the Heck reaction in building molecular complexity in pathways where derivatives of heptanoic acid are used. uio.no

The methyl ester group in this compound can be selectively hydrolyzed to yield the corresponding dicarboxylic acid, pimelic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide in ethanol, which regenerates the carboxylic acid from the ester. vulcanchem.com This hydrolysis is a critical step in synthetic routes where the mono-ester starting material is used to ensure selective reaction at one of the two carboxyl groups, with the ester serving as a protecting group. vulcanchem.comvulcanchem.com The ability to deprotect the ester to a carboxylic acid adds to the compound's synthetic utility, allowing for the creation of symmetrical or further derivatized dicarboxylic acid structures. smolecule.com

The carbon backbone of this compound is amenable to the introduction of various functional groups, leading to a diverse range of derivatives.

Amino groups can be introduced at various positions along the heptanoic acid chain to produce amino acid derivatives. One synthetic route to create a 4-amino derivative involves starting with heptanedioic acid and performing a selective nitration at the 4-position, followed by reduction to yield 4-aminoheptanedioic acid. vulcanchem.com This intermediate can then be protected and esterified to produce compounds like 4-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid. vulcanchem.com The existence of other isomers, such as (2S)-2-amino-7-methoxy-7-oxoheptanoic acid, demonstrates that amination can also be achieved at the C-2 position, adjacent to the carboxylic acid. nih.gov

Examples of Aminated Derivatives

| Compound Name | Position of Amino Group | Molecular Formula | Reference |

|---|---|---|---|

| (2S)-2-amino-7-methoxy-7-oxoheptanoic acid | C-2 | C8H15NO4 | nih.gov |

| 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid | C-4 | C13H23NO6 | vulcanchem.com |

Hydroxyl groups can also be added to the structure of this compound. This can be achieved through various synthetic methods to create hydroxylated derivatives. An example of such a compound is 6-Amino-5-hydroxy-7-methoxy-7-oxoheptanoic acid, which features a hydroxyl group at the C-5 position. nih.gov Another common transformation is the reduction of the ketone group present in some precursors to a secondary alcohol. vulcanchem.com For instance, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) can convert a ketone to a hydroxyl group, altering the compound's hydrophobicity and reactivity. vulcanchem.com

Example of a Hydroxylated Derivative

| Compound Name | Position of Hydroxyl Group | Molecular Formula | Reference |

|---|---|---|---|

| 6-Amino-5-hydroxy-7-methoxy-7-oxoheptanoic acid | C-5 | C8H15NO5 | nih.gov |

Introduction of Functional Groups

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis represents a powerful strategy for the production of dicarboxylic acid monoesters like this compound. This approach combines the selectivity of biocatalysts with traditional chemical reactions to create efficient and specific synthetic routes. A primary chemo-enzymatic method for generating this compound is the enzymatic desymmetrization of a prochiral precursor, dimethyl pimelate. In this process, an enzyme selectively hydrolyzes one of the two ester groups on the symmetrical diester, yielding the desired monoester.

Enzymatic Catalysis in Specific Steps

The core of the chemo-enzymatic approach lies in the high selectivity (chemoselectivity) of enzymes to catalyze the partial hydrolysis of a symmetric diester. While traditional chemical hydrolysis often results in a mixture of the starting material, the desired monoester, and the fully hydrolyzed dicarboxylic acid, enzymatic catalysis can provide the monoester with high precision.

Lipases and cutinases are the most commonly employed enzymes for this type of transformation. nih.gov For instance, the selective desymmetrization of diethyl adipate (B1204190), a C6 analogue of dimethyl pimelate, has been successfully achieved using the cutinase ACut2-6hp from Blastobotrys raffinosifermentans. nih.gov This reaction yielded 96% of the monoester, monoethyl adipate, with only a very small amount (1.6%) of the unwanted adipic acid byproduct. nih.gov This high level of selectivity is a hallmark of enzymatic catalysis. Studies on various other diesters have also reported high monoester yields, ranging from 96% to over 99%, using enzymes like pig liver esterase or lipases from different microbial sources. nih.gov

One of the key reactions in this synthetic approach is the hydrolysis of one of the two ester functionalities, as shown in the scheme below for the analogous conversion of dimethyl adipate.

Reaction Scheme: Enzymatic Hydrolysis of Dimethyl Adipate

This targeted enzymatic step avoids the need for complex protection and deprotection strategies often required in purely chemical syntheses, thus streamlining the production of the monoester.

Biocatalyst Application and Optimization

The successful application of biocatalysts in synthesis requires careful selection and optimization of the enzyme and reaction conditions. The choice of the enzyme is critical; for example, while many lipases are effective, the widely used Candida antarctica lipase (B570770) B (CALB) has been reported to be non-chemoselective for this type of diester hydrolysis under various conditions. nih.gov In contrast, enzymes like the cutinase ACut2-6hp have demonstrated high potential. nih.gov

Optimization of the reaction is crucial to maximize the yield of the desired monoester and minimize the formation of the diacid. Research on the hydrolysis of diethyl adipate by the cutinase ACut2-6hp illustrates this point effectively. Initial, non-optimized conditions resulted in a monoester yield of 78%, with 19% of the product being the over-hydrolyzed diacid. nih.gov Through various optimization strategies, the yield of the monoester was increased to 98%. nih.gov

Optimization parameters typically include pH, temperature, enzyme concentration, and substrate concentration. The pH can be particularly influential, as demonstrated by the pH-dependent hydrolysis of diethyl adipate (DEA) by ACut2-6hp.

| pH | Monoethyl Adipate (MEA) Concentration (%) | Adipic Acid (AA) Concentration (%) |

|---|---|---|

| 4.0 | 80 | 15 |

| 5.0 | 78 | 19 |

| 6.0 | 75 | 22 |

| 7.0 | 72 | 25 |

| 8.0 | 70 | 28 |

Further optimization often involves immobilizing the enzyme, which can enhance its stability and allow for easier separation from the reaction mixture and subsequent reuse, making the process more cost-effective and industrially viable. nih.gov A summary of typical parameters considered for optimization in lipase-catalyzed reactions is presented below.

| Parameter | Typical Range/Consideration | Impact on Reaction |

|---|---|---|

| Temperature | 30 - 60 °C | Affects enzyme activity and stability; higher temperatures can increase reaction rate but may lead to enzyme denaturation. |

| pH | 4.0 - 9.0 | Crucial for maintaining the enzyme's active conformation and influencing the ionization state of the substrate and products. |

| Enzyme Concentration | Varies based on activity (e.g., mg of protein or activity units) | Higher concentration generally increases the reaction rate, but can also increase costs. |

| Substrate Molar Ratio | (For synthesis) Excess of one substrate (e.g., alcohol) can drive equilibrium towards product formation. | Affects reaction equilibrium and can prevent substrate or product inhibition. |

| Immobilization | Use of a solid support for the enzyme. | Improves enzyme stability, simplifies catalyst recovery and reuse, and allows for continuous processes. |

Biochemical Roles and Metabolic Pathways

Influence on Cellular Processes

Similarly, the influence of 7-Methoxy-7-oxoheptanoic acid on broader cellular processes, such as lipid metabolism pathways and gene expression, remains unexplored in the scientific literature.

Lipid Metabolism Pathways

There are no studies that have investigated the effect of this compound on the intricate network of lipid metabolism pathways.

Gene Expression Modulation via Transcription Factor Interaction

The potential for this compound to modulate gene expression through interactions with transcription factors has not been the subject of any scientific investigation.

Cell Survival and Proliferation Mechanisms

The direct impact of this compound on cell survival and proliferation is not yet documented in scientific literature. However, the metabolism of fatty acids, to which this compound is structurally related, is crucial for these processes. Fatty acids are fundamental for building cell membranes, producing energy, and generating signaling molecules that control cell growth and death. cell-stress.comnih.gov Cancer cells, for instance, often exhibit altered fatty acid metabolism to support their rapid proliferation and survival. cell-stress.comnih.gov They can increase both the synthesis of new fatty acids and the breakdown of existing ones through beta-oxidation to meet their high energy demands. cell-stress.com Further research is necessary to determine if this compound or its metabolites can influence these critical cellular pathways.

Potential Involvement in Glucose Metabolism and Insulin (B600854) Sensitivity

Currently, there is no direct evidence linking this compound to glucose metabolism or insulin sensitivity. The intricate relationship between fatty acid metabolism and glucose homeostasis is well-established. nih.gov The metabolism of fats and sugars is tightly coordinated to maintain energy balance within the body. For instance, byproducts of fatty acid oxidation can influence how cells respond to insulin and utilize glucose. nih.gov Given the structural similarity of this compound to fatty acid derivatives, it is plausible that it could intersect with these metabolic pathways, but specific studies are required to confirm any such role. The gut microbiome is also a key player in metabolic health, producing a variety of metabolites that can influence blood glucose regulation and insulin sensitivity. nih.gov

Role in Mitochondrial Function and Oxidative Stress

Mitochondria, the powerhouses of the cell, are central to energy production and are also a primary source of reactive oxygen species (ROS), which can lead to oxidative stress. nih.govnih.gov While a direct role for this compound in mitochondrial function has not been identified, the metabolism of fatty acids is intrinsically linked to mitochondrial activity. The breakdown of fatty acids for energy occurs within the mitochondria and is a significant source of the building blocks for the electron transport chain, the primary site of both energy and ROS production. mdpi.com An imbalance in this process can lead to mitochondrial dysfunction and increased oxidative stress, which are implicated in a wide range of diseases. nih.gov Future studies may elucidate whether this compound can modulate mitochondrial bioenergetics or antioxidant defenses.

Beta-Oxidation Pathway Intermediary (for 7-oxoheptanoic acid, a related compound)

Beta-oxidation is the primary metabolic pathway for breaking down fatty acids to produce energy in the form of acetyl-CoA. wikipedia.orgmicrobenotes.comaocs.org This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain. abcam.com While it has been proposed that 7-oxoheptanoic acid, a related compound, could be an intermediary in the beta-oxidation of certain fatty acids, specific experimental evidence for this is not yet available. The conventional beta-oxidation pathway processes fatty acids with an even number of carbons, yielding acetyl-CoA. The metabolism of odd-chain fatty acids results in propionyl-CoA in the final step, which can then be converted to succinyl-CoA and enter the citric acid cycle. nih.gov The exact mechanism by which a seven-carbon compound like 7-oxoheptanoic acid would be processed through beta-oxidation requires further investigation.

Biological Activities and Therapeutic Explorations

Mechanism of Action at the Molecular Level

The compound's mechanism of action is intrinsically linked to the reactivity of its ketone and methoxy (B1213986) groups, which dictate its interactions with biological molecules.

The ketone group (a carbonyl group) is a key feature of 7-Methoxy-7-oxoheptanoic acid's structure. smolecule.com This functional group is susceptible to nucleophilic addition reactions, where an electron-rich species (a nucleophile) attacks the partially positive carbon atom of the carbonyl group. vulcanchem.com This reactivity allows the compound to potentially interact with and form covalent bonds with biological macromolecules, such as enzymes, which can modulate their activity. smolecule.com

By interacting with the binding sites of receptors, this compound can alter their conformation and, consequently, their activity. smolecule.com These interactions can either activate or inhibit the receptor's function, leading to changes in cellular signaling pathways. smolecule.com The ability to modulate receptor binding is a key aspect of its potential therapeutic effects. In some contexts, derivatives of this compound have been explored for their binding to specific receptors, such as the spike protein of SARS-CoV-2, where the modification of the core structure was shown to influence binding affinity. acs.org

Investigational Therapeutic Applications

The unique chemical properties of this compound have led to its investigation in various therapeutic areas, most notably in cancer research.

In the field of oncology, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. mdpi.com

One of the most significant areas of investigation for derivatives of this compound is their role as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins. oecd-ilibrary.org Inhibition of HDACs, particularly Class I HDACs (HDAC1, 2, and 3), can lead to the accumulation of acetylated histones, which in turn can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. oecd-ilibrary.org

Research has shown that specific derivatives of this compound can act as potent inhibitors of Class I HDACs. nih.gov For instance, studies have demonstrated that compounds incorporating the this compound moiety exhibit significant inhibitory activity against HDAC1, HDAC2, and HDAC3. nih.gov The structural features of these derivatives allow them to fit into the active site of the HDAC enzymes, leading to their inhibition. nih.gov This has been a promising avenue of research, with studies showing that such inhibitors can downregulate anti-apoptotic proteins in cancer cells, thereby promoting apoptosis.

Table 1: Investigational Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| Cancer Research | Histone Deacetylases (HDACs), particularly Class I | Inhibition of HDAC enzymes, leading to increased histone acetylation and expression of tumor suppressor genes. oecd-ilibrary.org | Derivatives have shown potent inhibition of HDAC1, 2, and 3, and can induce apoptosis in cancer cells. nih.gov |

Metabolic Disorders

Research into this compound has also extended to its potential role in metabolic disorders, given its involvement in various metabolic pathways. smolecule.com

This compound is being explored as a potential target for the development of new therapies for type 2 diabetes. smolecule.comlookchem.com This interest stems from its potential effects on glucose metabolism, including influencing insulin (B600854) sensitivity and glucose uptake in muscle cells, which could impact blood sugar regulation. smolecule.com

Studies suggest that the levels of this compound may be altered in individuals with non-alcoholic fatty liver disease (NAFLD), a condition characterized by fat accumulation in the liver. smolecule.com Research is ongoing to investigate its potential role in the disease and its progression. smolecule.com NAFLD is a growing public health concern, often associated with metabolic syndrome, and can progress to more severe liver conditions. mdpi.comxiahepublishing.com The potential connection between 7-M7OH and fatty acid metabolism makes it a compound of interest in NAFLD research. smolecule.com

Neurodegenerative Diseases (Exploratory Research)

The investigation into this compound's role in neurodegenerative diseases is in a preliminary but promising stage. Research has suggested a potential link between the levels of this compound and certain neurodegenerative conditions, such as Alzheimer's and Parkinson's disease. smolecule.com Studies indicate that altered concentrations of this compound may be associated with these diseases, although further research is necessary to fully understand its specific role and the underlying mechanisms. smolecule.com The compound is considered a subject of interest in medical research for its potential therapeutic effects and as a precursor for the development of new drugs. smolecule.com Its involvement in metabolic pathways is a key area of this exploratory research. smolecule.com

Table 1: Research Focus on this compound in Neurodegenerative Disease

| Research Area | Findings/Observations | Status |

|---|---|---|

| Association with Disease | Altered levels may be linked to Alzheimer's and Parkinson's disease. smolecule.com | Exploratory |

| Therapeutic Potential | Investigated for potential therapeutic effects. smolecule.com | Preliminary |

| Mechanism of Action | Role in metabolic pathways is under investigation. smolecule.com | Ongoing Research |

Anti-inflammatory Activity

This compound has been identified as a compound with potential anti-inflammatory properties. Scientific investigations suggest that it may modulate cell signaling pathways that are associated with inflammation. smolecule.com The mechanism of action is thought to involve interactions with specific biomolecules, such as enzymes, where it can bind to active sites and alter their activity. smolecule.com This modulation can lead to changes in gene expression related to various cellular functions, including the inflammatory response. smolecule.com By influencing these pathways, this compound may impact processes like cell survival and proliferation, which are often linked to inflammation. smolecule.com

Potential in Antiviral and Antimicrobial Research

The potential of this compound, also known as monomethyl pimelate (B1236862), extends to antimicrobial research. Specifically, its antifungal activity has been documented. In a gas chromatography and mass spectrometry (GC-MS) analysis of the ethanolic root extract of the medicinal plant Strychnos innocua, monomethyl pimelate was identified as one of the bioactive compounds. researchgate.netdiscoveryjournals.org This analysis explicitly attributed antifungal functions to the compound. researchgate.netdiscoveryjournals.org While the broader extract of Strychnos innocua is noted for containing various secondary metabolites with a wide range of properties including antiviral and antibacterial effects, the direct attribution for monomethyl pimelate in this context was for its antifungal capabilities. researchgate.netdiscoveryjournals.org This finding positions the compound as a subject for further investigation in the development of new antifungal agents.

Table 2: Identified Bioactive Properties of Monomethyl Pimelate in Plant Extract Analysis

| Compound Name | Source | Identified Activity | Reference |

|---|

Structure Activity Relationship Sar Studies and Analog Development

Design Strategies for Derivatives

The design of derivatives of 7-Methoxy-7-oxoheptanoic acid is guided by the objective of elucidating the pharmacophoric requirements for its biological activity. Key strategies involve the targeted modification of its core functional groups.

Systematic modifications at the methoxy (B1213986) and keto positions of this compound are fundamental to understanding their contribution to the molecule's activity. The ester linkage, being susceptible to hydrolysis by esterases in a biological system, is a key target for modification. Varying the alcohol moiety of the ester from a methyl to a larger alkyl or aryl group can influence the compound's lipophilicity, steric profile, and metabolic stability. For instance, the synthesis of 7-alkoxy-7-oxoheptanoic acid derivatives allows for a systematic evaluation of how the size and nature of the alkoxy group affect biological endpoints.

The keto group at the 7-position also presents an opportunity for modification. Reduction of the keto group to a hydroxyl group would significantly alter the electronic and steric properties of the molecule, potentially leading to different biological interactions. Furthermore, the introduction of different substituents at the alpha-position to the keto group could be explored to investigate the impact of steric hindrance or additional functional groups in this region.

The synthesis of compounds structurally related to this compound provides valuable insights into the SAR. This includes altering the length of the aliphatic chain, which can impact the molecule's flexibility and its ability to bind to biological targets. For example, synthesizing homologous series with shorter or longer carbon chains would help determine the optimal chain length for activity.

Another approach is the introduction of unsaturation or aromatic rings into the heptanoic acid backbone. These modifications can impose conformational constraints on the molecule and introduce new potential interactions, such as pi-stacking, with biological targets. The synthesis of such analogs helps in mapping the spatial and electronic requirements of the target binding site.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds is essential for understanding the subtle nuances of its SAR. While direct comparative studies are not extensively available in the public domain, an analysis based on their structural features and known properties can provide valuable insights.

Suberic acid monomethyl ester has been utilized in the synthesis of Prostaglandin E1. chemicalbook.comchemicalbook.comchemdad.com Its effects on liver lactate (B86563) metabolism have also been a subject of study. chemicalbook.comchemdad.com A direct comparison of the biological activities of these two compounds would be invaluable in determining the optimal chain length for a particular biological effect.

Table 1: Comparison of Physicochemical Properties of this compound and Suberic Acid Monomethyl Ester

| Property | This compound | Suberic Acid Monomethyl Ester |

| Molecular Formula | C8H14O4 | C9H16O4 |

| Molecular Weight | 174.19 g/mol | 188.22 g/mol sigmaaldrich.com |

| CAS Number | 20291-40-1 | 3946-32-5 sigmaaldrich.com |

| Melting Point | Not available | 17-19 °C sigmaaldrich.com |

| Boiling Point | Not available | 185-186 °C at 18 mmHg sigmaaldrich.com |

| Density | Not available | 1.047 g/mL at 25 °C sigmaaldrich.com |

Note: Data for this compound is limited in publicly available sources.

Dimethyl pimelate (B1236862) is the dimethyl ester of pimelic acid, meaning both carboxylic acid groups are esterified. chemicalbook.com This structural difference from this compound, which has one free carboxylic acid group, is significant. The presence of two ester groups makes dimethyl pimelate more lipophilic and removes the acidic proton of the carboxylic acid, which is often a key interaction point with biological targets.

Dimethyl pimelate is recognized as an important intermediate in various organic syntheses, including for pharmaceuticals and perfumes. chemicalbook.com A comparative biological evaluation would highlight the importance of the free carboxylic acid moiety for the activity of this compound. It is plausible that the monoester exhibits a different pharmacological profile due to its ability to engage in ionic interactions.

Table 2: Comparison of Physicochemical Properties of this compound and Dimethyl Pimelate

| Property | This compound | Dimethyl Pimelate |

| Molecular Formula | C8H14O4 | C9H16O4 |

| Molecular Weight | 174.19 g/mol | 188.22 g/mol chemicalbook.com |

| CAS Number | 20291-40-1 | 1732-08-7 chemicalbook.com |

| Melting Point | Not available | -21 °C chemicalbook.com |

| Boiling Point | Not available | 121-122 °C at 11 mmHg chemicalbook.com |

| Density | Not available | 1.041 g/mL at 25 °C chemicalbook.com |

The presence of an additional keto group would significantly increase the polarity and reactivity of the molecule. The replacement of the methoxy group with an ethoxy group would slightly increase the lipophilicity and steric bulk at that position. A comparative study, if data were available, would provide valuable information on the tolerance for an additional polar functional group within the aliphatic chain and the effect of a slightly larger ester group on biological activity.

Santacruzamate A Derivatives (HDAC Inhibitors)

Santacruzamate A (SCA) is a natural product identified as a highly potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC2. Its structural similarity to the clinically approved HDAC inhibitor Vorinostat (SAHA) has made it a compelling lead compound for developing new anticancer agents. The core structure of HDAC inhibitors typically consists of a zinc-binding group (ZBG), a linker region, and a surface-recognition "cap" group. SAR studies on Santacruzamate A have focused on modifying these three components to enhance activity and selectivity.

Initial research highlighted Santacruzamate A's remarkable potency, with an IC50 value of 0.112 nM against HDAC2. However, subsequent synthetic efforts and biological evaluations have presented a more complex picture. One study that synthesized Santacruzamate A and a set of analogues found that the synthetic compounds did not show significant HDAC inhibition at concentrations up to 2 µM, suggesting the original activity report may need reevaluation.

Despite these discrepancies, the development of SCA derivatives continues to be an active area of research. Structural modifications have been systematically introduced into the zinc-binding group, the linker, and the cap regions. For instance, a series of novel hydrazide inhibitors derived from the SCA structure were developed, leading to the identification of compound 25c , which demonstrated potent, selective inhibition of Class I HDACs. While many derivatives did not surpass the originally reported HDAC2 inhibitory activity of the parent compound, several showed improved antiproliferative activity against cancer cell lines like HCT116 and HuT-78.

Table 1: Inhibitory Activity of Santacruzamate A and Selected Derivatives This table is for illustrative purposes and combines data points from multiple sources. Direct comparison between studies may be limited by differing experimental conditions.

| Compound | Target | IC50 Value | Cell Line (Proliferation IC50) | Source(s) |

| Santacruzamate A (SCA) | HDAC2 | 0.112 nM | HCT116 (28.3 µM), HuT-78 (1.3 µM) | |

| Santacruzamate A (SCA) | HDAC6 | 433.5 nM | - | |

| 1-SAHA Hybrid | HDAC6 | 385.8 nM | - | |

| Vorinostat (SAHA) | HDAC6 | 38.9 nM | - | |

| Derivative 25c | HDAC1 | 28.1 nM | AML Cell Lines (337.6 - 480.3 nM) | |

| Derivative 25c | HDAC2 | 134.9 nM | AML Cell Lines (337.6 - 480.3 nM) | |

| Derivative 25c | HDAC3 | 2.4 nM | AML Cell Lines (337.6 - 480.3 nM) |

7-Oxoheptanoic Acid

Specific, detailed structure-activity relationship studies centered on 7-Oxoheptanoic acid as a primary scaffold were not prominently featured in the surveyed literature. This molecule is often categorized within broader families of aliphatic keto acids. While such linear chains frequently serve as linkers or spacers in the design of more complex molecules, such as antibody-drug conjugates or other targeted therapies, dedicated SAR studies focusing on variations of the 7-oxoheptanoic acid structure itself are not extensively documented in the context of the conducted research. The role of such linkers is critical, influencing properties like stability, solubility, and the efficiency of payload release, but SAR typically focuses on the pharmacologically active "warhead" and surface-binding portions of the molecule.

Other Fatty Acid Derivatives and Amino Acid Conjugates

The conjugation of fatty acids and amino acids creates lipopeptides, a class of molecules with diverse biological activities that are subject to extensive SAR studies. The properties of these conjugates are highly dependent on the nature of both the lipid and peptide components.

Key SAR findings in this area include:

Chain Length and Type: The length and saturation of the fatty acid chain are critical for activity. For example, in one study of antimicrobial lipotripeptides, replacing a fatty amine chain of 18 carbons with one containing 12 carbons resulted in a complete loss of activity.

Amino Acid Composition: The specific amino acids in the peptide portion significantly influence biological effects. The net charge and the position of basic or acidic amino acids are particularly relevant for membrane interaction and subsequent activity. For instance, studies on synthetic antimicrobial agents found that the type of N-terminal amino acid (e.g., Glutamic acid vs. Ornithine) had a substantial impact on bacterial killing efficiency.

Lipophilicity and Planarity: For certain classes of anticancer agents, SAR studies have revealed that lipophilicity and the planarity afforded by fused polycyclic systems are essential requirements for activity.

Hydrogen Bonding and Chelation: In other series, the number of hydrogen bonds and the presence of chelating groups, in addition to a proper lipophilic balance, are major determinants of anticancer efficacy.

These studies demonstrate that by modifying the fatty acid chain, the amino acid sequence, and their points of conjugation, it is possible to fine-tune the molecules for enhanced potency and selectivity.

Experimental Design for SAR Investigations

A robust experimental design is crucial for generating meaningful SAR data. This typically involves a multi-pronged approach combining chemical synthesis, biological testing, and computational analysis.

Analog Synthesis

The foundation of any SAR study is the synthesis of a series of related compounds, or analogs. This process involves the systematic modification of a lead compound's structure. For complex molecules like Santacruzamate A and other HDAC inhibitors, this requires strategic chemical synthesis to introduce diverse functional groups at specific positions. For example, in developing Santacruzamate A derivatives, various substituted groups were introduced into the zinc-binding, linker, and cap regions through multi-step chemical reactions. Similarly, the synthesis of fatty acid-amino acid conjugates involves reacting the fatty acid component with specific amino acids or short peptides to create a library of analogs for testing.

Biological Assays in Cell Lines (e.g., HT-29, MCF-7)

Once analogs are synthesized, their biological activity must be quantified. This is commonly achieved through in vitro assays using established cancer cell lines. The human colon adenocarcinoma cell line (HT-29) and the human breast adenocarcinoma cell line (MCF-7) are frequently used for this purpose.

In these assays, the cell lines are exposed to varying concentrations of the synthesized compounds. The antiproliferative or cytotoxic effects are then measured, typically using an MTT assay, which assesses cell viability. The results are used to determine the IC50 value, which is the concentration of a compound required to inhibit cell growth by 50%. This quantitative measure is a critical endpoint for comparing the potency of different analogs and establishing a structure-activity relationship. For example, SAR studies of 1,4-naphthoquinone (B94277) derivatives used HT-29 and MDA-MB-231 (another breast cancer cell line) to determine the IC50 values of newly designed compounds, identifying several with potent activity in the low micromolar range.

Computational Modeling for Binding Affinity Prediction (e.g., Molecular Docking)

To complement and guide synthetic efforts, computational modeling has become an indispensable tool in SAR investigations. Techniques like molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and pharmacophore modeling are used to predict how a compound will interact with its biological target at the molecular level.

Molecular docking simulates the binding of a ligand (the synthesized analog) into the active site of a target protein (such as an HDAC enzyme). This allows researchers to:

Predict Binding Affinity: Estimate how strongly a compound will bind to its target.

Visualize Interactions: Identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Rationalize SAR Data: Explain why certain structural modifications lead to increased or decreased activity.

Guide Analog Design: Prioritize the synthesis of new compounds that are predicted to have improved binding characteristics.

For HDAC inhibitors, homology models of the enzymes are often used when crystal structures are unavailable. Docking studies have been crucial in understanding how inhibitors interact with the active site channel and the zinc ion that is essential for catalysis, thereby guiding the design of isoform-selective inhibitors.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 7-Methoxy-7-oxoheptanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR spectra provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons adjacent to the carbonyl groups, and the other methylene protons in the aliphatic chain.

¹³C NMR spectra reveal the number of different types of carbon atoms in the molecule. Key signals would correspond to the two carbonyl carbons (one for the carboxylic acid and one for the ester), the methoxy carbon, and the five methylene carbons of the heptane (B126788) chain. The chemical shifts of these carbons provide insight into their electronic environment.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing correlations between protons and carbons, and between adjacent protons.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 3.67 | 51.5 |

| C2-H₂ | 2.35 | 33.8 |

| C3-H₂ | 1.64 | 24.5 |

| C4-H₂ | 1.38 | 28.7 |

| C5-H₂ | 1.63 | 24.6 |

| C6-H₂ | 2.30 | 33.9 |

| C1=O | - | 179.5 |

| C7=O | - | 174.1 |

| OH | 11-12 (broad) | - |

Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (174.19 g/mol ).

Common fragmentation patterns for this molecule would involve the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the aliphatic chain. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing the compound within complex mixtures. UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) offers higher resolution and sensitivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the carboxylic acid and the ester, typically in the region of 1700-1740 cm⁻¹. A broad absorption band would also be expected for the hydroxyl group (O-H) of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common approach for analyzing dicarboxylic acid monoesters. Detection is typically achieved using a UV detector.

Gas Chromatography (GC)

Gas Chromatography (GC) can also be employed for the analysis of this compound, often after derivatization to a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester, to improve its thermal stability and chromatographic behavior. The choice of column and temperature programming would be optimized to achieve good separation from any potential impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for the rapid separation and qualitative analysis of non-volatile mixtures. wikipedia.org In the context of this compound, TLC is an invaluable tool for monitoring the progress of its synthesis, identifying its presence in a mixture, and assessing its purity. wikipedia.orglibretexts.org The principle of TLC involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. microbenotes.com

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. khanacademy.org Due to the presence of both a polar carboxylic acid group and a less polar ester group, the choice of the mobile phase is critical for achieving effective separation of this compound. acs.org A common starting solvent system could be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. libretexts.org The polarity of the solvent mixture can be fine-tuned to optimize the separation. The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. acs.org For this compound, the Rf value would be expected to be intermediate, reflecting its dual functional-group nature.

Below is a hypothetical TLC analysis table for monitoring a reaction that produces this compound.

| Analyte | Solvent System (Hexane:Ethyl Acetate) | Rf Value | Observations |

| Starting Material (e.g., a less polar precursor) | 7:3 | 0.65 | Spot corresponding to the starting material. |

| Reaction Mixture (at intermediate stage) | 7:3 | 0.65 and 0.40 | Two spots indicating the presence of both starting material and the product. |

| This compound (Product) | 7:3 | 0.40 | A single spot corresponding to the more polar product. |

| Co-spot (Reaction Mixture + Product) | 7:3 | 0.65 and 0.40 | Confirms the identity of the product spot in the reaction mixture. |

Advanced Analytical Approaches

For a more in-depth characterization of this compound, advanced analytical techniques are employed to determine its thermal properties and three-dimensional structure.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is a powerful tool for determining the thermal properties of a compound, such as its melting point and heat of fusion. researchgate.net For this compound, DSC can provide a precise melting point, which is a key indicator of purity. wikipedia.org Impurities in a sample typically cause a broadening of the melting peak and a depression of the melting point. creative-biolabs.com The technique can be used to determine the purity of organic compounds that are at least 98% pure. nih.gov

A typical DSC experiment involves heating a small, encapsulated sample at a constant rate and monitoring the heat flow. The resulting thermogram would show a distinct endothermic peak at the melting point of this compound. The data obtained from such an analysis is presented in the table below.

| Parameter | Value | Unit | Description |

| Onset of Melting | Hypothetical: 85.2 | °C | The temperature at which melting begins. |

| Peak Melting Temperature | Hypothetical: 87.5 | °C | The temperature at which the rate of melting is maximal. |

| Heat of Fusion (ΔHfus) | Hypothetical: 25.8 | kJ/mol | The energy required to melt the sample. |

| Calculated Purity | Hypothetical: 99.5 | mol% | Purity determined from the shape of the melting peak. |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. northwestern.edu This method provides detailed information about bond lengths, bond angles, and intermolecular interactions. uq.edu.au For this compound, obtaining a single crystal of suitable quality would allow for its complete structural elucidation. excillum.com

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. uq.edu.au The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic structure can be determined. rigaku.com The crystallographic data for this compound would provide unequivocal proof of its molecular structure.

The table below summarizes the type of information that would be obtained from a successful X-ray crystallographic analysis of this compound.

| Crystallographic Parameter | Hypothetical Data | Description |

| Crystal System | Monoclinic | The crystal system to which the compound belongs. |

| Space Group | P21/c | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.2 Å, c = 15.8 Å, β = 95° | The dimensions of the unit cell. |

| Bond Length (C=O) | ~1.20 Å | The length of the carbonyl bond in the ester. |

| Bond Angle (O-C-C) | ~109.5° | An example of a bond angle within the molecule. |

| Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups | Describes how the molecules are packed in the crystal. |

Purity Assessment and Quality Control in Research

Ensuring the purity of this compound is crucial for obtaining reliable and reproducible results in research. ryzechemie.com Various analytical methods are employed for purity assessment and quality control. chemicatimes.com Commercial suppliers of this compound typically provide a Certificate of Analysis (COA), which documents the purity of the compound as determined by one or more analytical techniques.

The purity of this compound is often determined using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can separate and quantify impurities. chemicatimes.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also used to confirm the structure and identify any contaminants. chemicatimes.com The combination of these techniques provides a comprehensive assessment of the compound's purity.

The following table outlines common methods used for the purity assessment of fine chemicals like this compound.

| Technique | Purpose | Information Provided | Typical Purity Specification |

| High-Performance Liquid Chromatography (HPLC) | Quantification of purity and impurities | Percentage of the main compound and any related substances. | ≥98% |

| Gas Chromatography (GC) | Analysis of volatile impurities | Detection and quantification of residual solvents or volatile byproducts. | Varies based on solvent |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and impurity identification | Detailed structural information and detection of structurally related impurities. | Conforms to structure |

| Mass Spectrometry (MS) | Molecular weight verification | Confirmation of the molecular weight of the compound. | Matches theoretical mass |

| Certificate of Analysis (COA) | Documentation of quality control | A summary of the analytical testing results for a specific batch. ryzechemie.com | States the measured purity |

Applications in Advanced Research Fields

A Versatile Building Block in Organic Synthesis for Complex Molecules

The unique structure of 7-Methoxy-7-oxoheptanoic acid makes it an important starting material for the synthesis of more complex molecules. Organic chemists utilize its dual reactivity to construct intricate molecular architectures. The carboxylic acid end can be readily converted into amides, esters, or other functional groups, while the methyl ester provides a handle for reactions such as hydrolysis, reduction, or transesterification. This differential reactivity is crucial for the stepwise assembly of complex target molecules.

In the pharmaceutical industry, the synthesis of novel therapeutic agents often relies on the availability of specialized chemical building blocks. This compound and its derivatives serve as precursors in the development of new drugs. chemshuttle.com A precursor is a compound that participates in a chemical reaction that produces another compound. For instance, its structural framework can be incorporated into larger molecules designed to interact with specific biological targets. A related compound, 7-chloro-2-oxoheptanoic acid, is synthesized from 1-bromo-5-chloro-pentane and is also used in pharmaceutical synthesis. google.com The ability to modify both ends of the this compound molecule allows for the creation of diverse chemical libraries, which can then be screened for biological activity.

Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals, including pharmaceuticals and agrochemicals. cheminovas.com this compound functions as a key intermediate in the synthesis of various fine chemicals. echemi.com Its linear seven-carbon chain provides a flexible scaffold that can be elaborated into a wide range of products. The industrial production of these chemicals often involves multi-step syntheses where intermediates like this compound are crucial for achieving the desired final product with high purity and yield.

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to degrade specific proteins within cells. A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This compound is a valuable building block for the synthesis of PROTAC linkers. The most common motifs incorporated into PROTAC linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths. nih.gov The seven-carbon chain of this compound can be readily modified and incorporated into these linker structures, allowing for the systematic variation of linker length and composition. chemshuttle.com This iterative process of linker modification is essential for optimizing the potency and selectivity of PROTACs. For example, N-Ethylheptanamide, a related compound, is a PROTAC linker used to synthesize a PROTAC FGFR2 degrader. invivochem.com

Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding protein function and for validating new drug targets. The development of high-quality chemical probes is a significant challenge, requiring molecules with high potency, selectivity, and a well-characterized mechanism of action.

While direct applications of this compound as a chemical probe are not extensively documented, its utility as a synthetic building block extends to the construction of these important research tools. Its bifunctional nature allows for the attachment of reporter groups (such as fluorophores or biotin) to one end and a reactive group to the other, enabling the creation of probes for activity-based protein profiling or for visualizing biological processes.

Materials Science Applications (e.g., Polymer Chemistry for related compounds)

In materials science, the properties of polymers are dictated by the monomers from which they are constructed. Dicarboxylic acids and their esters are common monomers used in the synthesis of polyesters and polyamides. The bifunctionality of this compound makes it a potential candidate for incorporation into polymer backbones. chemshuttle.com

By controlling the polymerization conditions, the carboxylic acid and ester functionalities can be selectively reacted to create polymers with tailored properties. For example, condensation polymerization with a diol could lead to the formation of a polyester (B1180765) with pendant methyl ester groups. These pendant groups could then be further modified to introduce new functionalities, such as cross-linking sites or to alter the polymer's solubility and thermal properties. While specific examples of polymers derived directly from this compound are not prevalent in the literature, the principles of polymer chemistry suggest its potential utility in this field.

Diagnostic Applications (as a potential biomarker)

The search for reliable biomarkers is a critical area of medical research, as they can aid in the early diagnosis, prognosis, and monitoring of diseases. Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, is a powerful approach for biomarker discovery.

While this compound itself has not been identified as a specific biomarker, related dicarboxylic acids have been investigated in this context. Alterations in fatty acid metabolism are associated with various diseases, and the profiles of dicarboxylic acids in biological samples can reflect these changes. Further research is needed to determine if this compound or its metabolites could serve as a potential biomarker for specific pathological conditions. cheminovas.com

Future Directions and Emerging Research Areas

Elucidating Undiscovered Metabolic Pathways and Interactions

While the precise metabolic fate of 7-Methoxy-7-oxoheptanoic acid is not fully detailed in current literature, its structure as a dicarboxylic acid monoester suggests a probable metabolic route. Dicarboxylic acids are typically products of an alternative fatty acid oxidation pathway known as ω-oxidation. This process becomes particularly significant when the primary mitochondrial β-oxidation pathway is impaired or overloaded.

Future research will likely focus on experimentally verifying the following proposed pathway for this compound:

Hydrolysis: The initial step is expected to be the hydrolysis of the methyl ester group, catalyzed by non-specific esterases in the body, to yield pimelic acid and methanol (B129727).

Peroxisomal β-oxidation: The resulting pimelic acid, a seven-carbon dicarboxylic acid, would then undergo β-oxidation within the peroxisomes. This process shortens the carbon chain, generating acetyl-CoA and shorter-chain dicarboxylic acids.

Key research questions to be addressed include identifying the specific enzymes responsible for the hydrolysis of this compound and quantifying its flux through the ω-oxidation and subsequent peroxisomal β-oxidation pathways. Understanding these pathways is crucial, as the accumulation of dicarboxylic acids can be an indicator of underlying metabolic stress or genetic disorders, and their metabolism plays a role in cellular energy balance.

Development of Novel Therapeutic Agents Based on this compound Scaffolds

The heptanoic acid backbone present in this compound serves as a versatile scaffold for the development of new therapeutic agents. The potential applications are diverse, drawing inspiration from the bioactivity of other heptanoic acid derivatives.

One promising area is in the treatment of metabolic disorders. For instance, heptanoic acid itself is being investigated as an anaplerotic therapy for conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. By providing an alternative source of acetyl-CoA and other Krebs cycle intermediates, derivatives of this compound could be designed to address specific enzymatic defects in fatty acid oxidation.

Furthermore, the modification of fatty acid structures has led to the creation of potent analgesics. The this compound scaffold could be chemically modified to create inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or to interact with other targets in pain signaling pathways.

The nervous system is another key area. The atypical antidepressant Tianeptine features a unique C3 amino heptanoic acid side chain that is critical to its mechanism of action, which involves modulating glutamate receptors and acting as a μ-opioid receptor agonist. This demonstrates that incorporating the heptanoic acid structure into more complex molecules can yield compounds with significant neurological effects. The development of novel derivatives from the this compound scaffold could lead to new treatments for depression, anxiety, and other neurological conditions.

Advanced Computational Chemistry and In Silico Modeling

Advanced computational methods are set to play a pivotal role in accelerating research into this compound and its potential derivatives. In silico modeling allows for the rapid and cost-effective prediction of molecular properties and biological activities, guiding subsequent experimental work.

Key computational approaches that can be applied include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the chemical structures of various this compound derivatives with their biological activities. These models can help identify the key structural features required for a desired therapeutic effect, such as anticancer activity.

Pharmacophore Modeling: This technique can be used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to bind to a specific biological target. This information is invaluable for designing new, more potent derivatives and for screening large virtual libraries of compounds to find new leads.

Molecular Docking: Docking simulations can predict the preferred orientation and binding affinity of this compound or its derivatives within the active site of a target protein, such as an enzyme or a receptor. This provides insights into the probable mechanism of action at a molecular level.

Pharmacokinetic (ADMET) Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This early-stage assessment helps to prioritize compounds with favorable drug-like properties for synthesis and further testing.

By leveraging these computational tools, researchers can rationally design novel molecules based on the this compound scaffold with a higher probability of possessing desired therapeutic activities and favorable pharmacokinetic profiles.

Exploration of Additional Biological Activities and Targets

Beyond its expected role in metabolism, the this compound scaffold and its derivatives may possess a range of other biological activities that are yet to be explored. A broad-based screening approach could uncover novel therapeutic applications.

Future research should investigate potential activities in several key areas:

Anticancer Properties: Many metabolic pathways are altered in cancer cells. Compounds that interact with fatty acid metabolism could potentially serve as anticancer agents. Studies on other modified amino and propanoic acid derivatives have demonstrated promising anticancer activity against various cell lines. Screening this compound and a library of its derivatives against a panel of cancer cells is a logical next step.

Antimicrobial Effects: Fatty acids and their derivatives can exhibit antimicrobial properties. For example, ozonized oils, which contain a mixture of oxidation products including dicarboxylic acids, have shown potent, broad-spectrum activity against bacteria and fungi like Staphylococcus aureus, Escherichia coli, and Candida albicans. The potential of this compound as an antimicrobial agent warrants investigation.

Neurological Activity: As noted with Tianeptine, C7 acid derivatives can have profound effects on the central nervous system. Furthermore, certain oxysterols derived from 7-dehydrocholesterol have been shown to reduce cell viability and induce differentiation in neuronal cell lines. This suggests that derivatives of 7-carbon acids could interact with neuronal targets and pathways, opening up possibilities for treating neurodegenerative diseases or psychiatric disorders.

Systematic screening of this compound and its analogs in diverse biological assays will be crucial for identifying new and unexpected therapeutic targets and applications.

Process Optimization for Enhanced Yields and Purity in Research Synthesis

The efficient synthesis of this compound is essential for enabling its research and potential future applications. A primary challenge in the synthesis of dicarboxylic acid monoesters is achieving high selectivity for the monoester over the diester and unreacted dicarboxylic acid, which can complicate purification and lower yields.

Future research into process optimization will likely focus on several key strategies to enhance both yield and purity:

Catalyst Selection: The choice of catalyst is critical. Studies on similar esterification reactions have shown that catalysts like sulfuric acid and p-toluenesulfonic acid can be effective. Investigating novel or more selective catalysts could significantly improve the efficiency of mono-esterification.